Product packaging for 3,4-Dimethoxy-2'-iodobenzophenone(Cat. No.:CAS No. 951891-89-7)

3,4-Dimethoxy-2'-iodobenzophenone

Cat. No.: B1359019
CAS No.: 951891-89-7
M. Wt: 368.17 g/mol
InChI Key: ISRLZBLMESYWFT-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2'-iodobenzophenone is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol. It is an iodinated benzophenone derivative where one phenyl ring is substituted with methoxy groups at the 3 and 4 positions, and the other phenyl ring is substituted with an iodine atom at the 2' position. This specific arrangement of methoxy and iodine substituents makes it a valuable intermediate in various research applications. In the field of synthetic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. The iodine atom is a reactive site that can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl structures or other extended molecular systems . The dimethoxyphenyl moiety is a common pharmacophore found in compounds with biological activity, suggesting potential applications in medicinal chemistry research for the development of new therapeutic agents . Related compounds have been investigated for their potential to inhibit the generation of inflammatory mediators, indicating a possible area of research for this molecule . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13IO3 B1359019 3,4-Dimethoxy-2'-iodobenzophenone CAS No. 951891-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRLZBLMESYWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255520
Record name (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone
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Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-89-7
Record name (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Dimethoxy 2 Iodobenzophenone

Contemporary Approaches to Aryl Iodide Synthesis

Aryl iodides are invaluable intermediates in organic synthesis, largely due to the reactivity of the carbon-iodine bond in a variety of cross-coupling reactions. nih.gov Their preparation has been the subject of extensive research, leading to the development of several powerful methods. researchgate.net While aryl chlorides and bromides are often more accessible, aryl iodides exhibit higher reactivity in many transition metal-catalyzed processes. rsc.orgnih.gov

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct iodination of aromatic rings. youtube.com This method involves the reaction of an aromatic compound with an electrophilic iodine source. The primary challenge in EAS is controlling the position of the incoming iodine atom, a factor known as regioselectivity. youtube.com The existing substituents on the aromatic ring direct the position of the new substituent to ortho, meta, or para positions. youtube.com

Modern electrophilic iodination protocols often employ molecular iodine (I₂) in combination with an oxidizing agent such as nitric acid or hydrogen peroxide to generate a more potent electrophile. youtube.com Other common reagents include N-iodosuccinimide (NIS), which, in the presence of an acid catalyst, can effectively iodinate activated aromatic rings. researchgate.net For less reactive substrates, highly electrophilic reagents like iodine monochloride (ICl) or systems involving silver salts (e.g., Ag₂SO₄, AgBF₄) can be used. nih.gov Silver salts activate I₂ by precipitating silver iodide, thereby generating a strong electrophilic iodine species that can react with the arene. nih.gov The choice of reagent and reaction conditions must be carefully tuned to match the reactivity of the aromatic substrate to achieve mono-iodination and prevent the formation of multiple-iodine substitution products. nih.gov

The Sandmeyer reaction is a classic and highly reliable method for introducing a halogen onto an aromatic ring, particularly in cases where direct electrophilic halogenation is difficult or yields the wrong isomer. numberanalytics.comnumberanalytics.com The reaction proceeds by the conversion of a primary aromatic amine (aniline) into a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide (KI). organic-chemistry.org This transformation is significant because it allows for substitution patterns that are not achievable through direct substitution methods. organic-chemistry.org

Nitration of an arene, followed by reduction to the corresponding aniline (B41778).

Diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. nih.gov

Substitution of the diazonium group with iodide, which does not typically require a copper catalyst, unlike the Sandmeyer reactions for chlorides and bromides. organic-chemistry.org

Recent advancements in Sandmeyer-type reactions have focused on improving safety, yield, and operational simplicity. nih.gov This includes the development of one-pot procedures that convert anilines directly to aryl iodides without the need to isolate the often unstable diazonium salt intermediate. organic-chemistry.org These optimized protocols make the Sandmeyer reaction a cornerstone for the synthesis of functionalized aryl iodides, such as the 2-iodobenzoic acid precursor required for 3,4-Dimethoxy-2'-iodobenzophenone.

The aromatic Finkelstein reaction, a metal-catalyzed halogen exchange, provides a powerful route to convert readily available but less reactive aryl bromides and chlorides into the more reactive aryl iodides. rsc.orgfrontiersin.org This transformation is of great industrial and academic importance as it broadens the utility of a wider range of starting materials. nih.govrsc.org

Historically, copper-mediated halogen exchange reactions required harsh conditions, such as high temperatures (>150 °C) and stoichiometric amounts of copper salts. mdma.ch A significant breakthrough came with the development of catalyst systems using catalytic amounts of a copper(I) source, typically copper(I) iodide (CuI), in combination with diamine ligands. nih.govorganic-chemistry.org Ligands such as N,N'-dimethylethylenediamine and diethylenetriamine (B155796) have been shown to dramatically accelerate the reaction, allowing it to proceed under much milder conditions (e.g., 110 °C in dioxane). rsc.orgmdma.chrsc.org

The success of these reactions depends on a combination of factors, including the choice of ligand, solvent, and the iodide salt. mdma.chorganic-chemistry.org This method is compatible with a wide range of functional groups and has been successfully applied to both aryl and heteroaryl bromides. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Aromatic Finkelstein Reactions

Aryl BromideLigandCatalystSolventTemp (°C)Time (h)Yield (%)
BromobenzeneN,N'-dimethylethylenediamine5 mol% CuIDioxane11022>99
4-BromotolueneN,N'-dimethylethylenediamine5 mol% CuIDioxane11022>99
1-Bromo-4-methoxybenzeneDiethylenetriamine5 mol% CuIAcetonitrile1102498
2-BromobenzonitrileDiethylenetriamine2.5 mol% CuIAcetonitrile1102499

This table presents illustrative data based on findings in the field. rsc.orgmdma.ch

Besides copper, nickel has emerged as a highly effective catalyst for aromatic Finkelstein reactions. nih.gov Nickel-based systems can efficiently catalyze the conversion of aryl bromides and, in some cases, the more challenging aryl chlorides, into aryl iodides. researchgate.net Early nickel-catalyzed methods often suffered from side reactions like biaryl formation, but modern systems with carefully chosen ligands and conditions have overcome many of these limitations. nih.govpsu.edu

Palladium has also been investigated for halogen exchange reactions. frontiersin.org Mechanistic studies have shown that palladium(I) dimers can readily react with aryl iodides to yield aryl bromides. frontiersin.org However, developing a general and synthetically useful palladium-catalyzed process for converting aryl bromides or chlorides to aryl iodides has been challenging, as the reverse process (oxidative addition) is often favored under typical palladium catalysis conditions. psu.edu Therefore, copper and nickel remain the metals of choice for most preparative aromatic Finkelstein reactions. nih.govresearchgate.net

Metal-Catalyzed Halogen Exchange Protocols from Aryl Halides

Direct Synthesis and Precursor Routes

The most direct and logical synthetic route to this compound is a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an electron-rich aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the target molecule, this pathway involves two key precursors:

1,2-Dimethoxybenzene (B1683551) (Veratrole): This is the electron-rich aromatic component. The two methoxy (B1213986) groups are activating and will direct the incoming acyl group to the positions ortho and para to them.

2-Iodobenzoyl chloride: This is the acylating agent.

The synthesis can be envisioned as follows:

Step 1: Synthesis of 2-Iodobenzoic Acid. A robust method to prepare this precursor is via a Sandmeyer reaction starting from 2-aminobenzoic acid (anthranilic acid). The amino group is converted to a diazonium salt, which is subsequently displaced by iodide to yield 2-iodobenzoic acid.

Step 2: Synthesis of 2-Iodobenzoyl Chloride. 2-Iodobenzoic acid is then converted to the more reactive acyl chloride by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Friedel-Crafts Acylation. 1,2-Dimethoxybenzene is reacted with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). The acylation is expected to occur at the 4-position of the 1,2-dimethoxybenzene ring, which is para to one methoxy group and ortho to the other, leading to the formation of the desired product, This compound . A similar strategy is employed in the synthesis of related dihydroxy-dimethoxybenzophenones. google.com

This precursor-based approach, utilizing powerful and well-understood reactions like the Sandmeyer and Friedel-Crafts acylation, represents a reliable and efficient strategy for the synthesis of this compound.

One-Pot Diazotization-Iodination Reactions for Aromatic Systems

A key precursor for the synthesis of this compound is 2-iodobenzoyl chloride. cymitquimica.comsigmaaldrich.comnih.gov A common route to such aryl iodides is through the diazotization of an aromatic amine followed by an iodination reaction, often referred to as the Sandmeyer reaction. thieme-connect.de Traditional methods for this transformation are often carried out in two separate steps at low temperatures. thieme-connect.de However, modern advancements have led to the development of one-pot procedures that are more efficient and environmentally benign. thieme-connect.deresearchgate.net

These one-pot methods often utilize solid-phase reagents or alternative reaction media to simplify the process. For instance, the use of silica (B1680970) sulfuric acid under solvent-free conditions allows for the diazotization and subsequent iodination of aromatic amines at room temperature, eliminating the need for cooling and reducing waste. thieme-connect.de Another approach employs an acidic ionic liquid, [H-NMP]HSO4, which acts as both a mild acidic agent and a solvent, facilitating the reaction under gentle conditions. scispace.com These methods provide moderate to good yields of the desired aryl iodides. thieme-connect.descispace.com

The general scheme for the one-pot diazotization-iodination of an aromatic amine to form an aryl iodide is as follows:

Ar-NH₂ + NaNO₂ + KI → Ar-I + N₂ + NaX + H₂O

This reaction is typically carried out in the presence of an acid. thieme-connect.descispace.com

A variety of aromatic amines can be converted to their corresponding iodides using these one-pot methods, including those with electron-donating or electron-withdrawing groups. thieme-connect.de This versatility makes it a valuable tool in organic synthesis.

Ruthenium-Catalyzed Iodination from Non-Halide Starting Materials

While not directly applied to the synthesis of this compound in the provided context, ruthenium-catalyzed C-H functionalization represents a cutting-edge approach for the introduction of various functional groups, including iodine, onto aromatic rings. rsc.org These reactions offer an atom-economical alternative to traditional methods that often require pre-functionalized starting materials. rsc.org

Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, can facilitate the direct iodination of C-H bonds in the presence of a suitable iodine source. rsc.org This methodology has been successfully employed for the C-H functionalization of indoles and indolines. rsc.org The development of such catalytic systems is a significant area of research, aiming to provide more direct and efficient routes to complex molecules.

Benzophenone (B1666685) Formation via Cross-Coupling Strategies

The formation of the benzophenone core of this compound can be achieved through various cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com This reaction is widely used for the synthesis of biaryls and has been adapted for the preparation of ketones, including substituted benzophenones. mdpi.comresearchgate.net

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be envisioned between a 3,4-dimethoxyphenylboronic acid derivative and 2-iodobenzoyl chloride. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. youtube.comyoutube.com

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.com

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction. youtube.com Modern advancements have led to the development of highly active and stable palladium catalysts, including palladacycles, that allow for reactions under mild conditions. libretexts.org

The Friedel-Crafts acylation is a classic method for forming aryl ketones. chemijournal.comlibretexts.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org

To synthesize this compound via this route, veratrole (1,2-dimethoxybenzene) would be acylated with 2-iodobenzoyl chloride. chemijournal.comresearchgate.net The electron-donating methoxy groups on the veratrole ring activate it towards electrophilic attack. chemijournal.com

The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring. libretexts.orglibretexts.org A subsequent deprotonation restores the aromaticity of the ring, yielding the desired benzophenone. libretexts.orglibretexts.org

While effective, traditional Friedel-Crafts acylations can suffer from limitations, such as the need for stoichiometric amounts of the catalyst and the generation of significant waste. longdom.org Modern research focuses on the development of more sustainable and reusable solid acid catalysts, such as zeolites and metal oxides, to overcome these drawbacks. chemijournal.comlongdom.orgacs.org

Synthetic Challenges and Process Optimization

The synthesis of a multifunctional molecule like this compound is not without its challenges. Careful control of reaction conditions is crucial to ensure high yields and purity of the final product.

During the synthesis of the 2-iodobenzoyl chloride precursor, a potential side reaction is poly-iodination, where more than one iodine atom is introduced onto the aromatic ring. This is a common issue in direct iodination reactions, which often lack regioselectivity, leading to a mixture of isomers. thieme-connect.de The Sandmeyer approach, starting from a specific aminobenzoic acid, helps to control the position of the iodine atom.

Similarly, in the Friedel-Crafts acylation of veratrole, regioselectivity is a key consideration. The two methoxy groups direct the incoming acyl group to specific positions on the aromatic ring. While the primary product is expected to be the 3,4-disubstituted benzophenone, other isomers may also be formed. chemijournal.com The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation. chemijournal.comacs.org For example, studies on the acylation of veratrole have shown that the reaction can be highly selective for the para position relative to one of the methoxy groups. chemijournal.comacs.org

Development of Mild and Operationally Simple Conditions

The synthesis of this compound can be strategically approached through a Friedel-Crafts acylation reaction. This method involves the coupling of an appropriately substituted benzoyl chloride with veratrole (1,2-dimethoxybenzene). For the preparation of the target molecule, the key intermediate is 2-iodobenzoyl chloride.

A plausible and efficient synthetic route under mild and operationally simple conditions involves a two-step process:

Preparation of 2-Iodobenzoyl Chloride: This acyl chloride can be synthesized from the corresponding 2-iodobenzoic acid.

Friedel-Crafts Acylation: The subsequent reaction of 2-iodobenzoyl chloride with veratrole in the presence of a Lewis acid catalyst yields this compound.

Synthesis of 2-Iodobenzoyl Chloride from 2-Iodobenzoic Acid

The conversion of 2-iodobenzoic acid to 2-iodobenzoyl chloride is a standard procedure in organic synthesis. A common and effective method involves the use of thionyl chloride (SOCl₂). This reaction is typically performed under mild conditions and is known for its high yield and purity of the product.

The reaction proceeds by heating a mixture of 2-iodobenzoic acid and an excess of freshly distilled thionyl chloride. The reaction is generally carried out on a water bath until the evolution of sulfur dioxide and hydrogen chloride gas ceases, which indicates the completion of the reaction. The excess thionyl chloride is then removed by distillation, and the desired 2-iodobenzoyl chloride is purified by vacuum distillation.

Detailed Research Findings:

ReactantReagentMolar Ratio (Acid:Reagent)ConditionsProduct
2-Iodobenzoic AcidThionyl Chloride1:1.3Heated on a water bath, stirred for 1 hour2-Iodobenzoyl Chloride

Table 1: Synthesis of 2-Iodobenzoyl Chloride.

Friedel-Crafts Acylation for the Synthesis of this compound

The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, veratrole is acylated with 2-iodobenzoyl chloride. The presence of two electron-donating methoxy groups in veratrole makes it highly reactive towards electrophilic substitution. chemijournal.com The acylation is expected to occur regioselectively at the position para to one of the methoxy groups, leading to the desired 3,4-disubstituted pattern on one of the aromatic rings.

For the reaction to proceed under mild conditions, a suitable Lewis acid catalyst is employed. While aluminum chloride (AlCl₃) is a traditional and potent catalyst for Friedel-Crafts reactions, other milder Lewis acids can also be effective, potentially reducing side reactions and improving the operational simplicity. masterorganicchemistry.com The reaction is typically carried out in an inert solvent at a controlled temperature. libretexts.org

Detailed Research Findings:

A representative procedure for a Friedel-Crafts acylation of an electron-rich aromatic compound like veratrole would involve the slow addition of the Lewis acid to a mixture of veratrole and 2-iodobenzoyl chloride in a suitable solvent, such as dichloromethane (B109758) or dichloroethane, at a low temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

Acylating AgentAromatic SubstrateCatalystSolventTemperatureProduct
2-Iodobenzoyl ChlorideVeratroleAlCl₃ (or other Lewis acid)Dichloromethane0 °C to room temperatureThis compound

Table 2: Friedel-Crafts Acylation Conditions.

The workup procedure typically involves quenching the reaction with dilute acid, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography. youtube.com

An alternative approach to the synthesis of this compound could involve the direct iodination of 3,4-dimethoxybenzophenone. However, achieving regioselectivity to introduce the iodine atom specifically at the 2'-position of the unsubstituted phenyl ring can be challenging and may lead to a mixture of isomers, complicating the purification process. arkat-usa.org Therefore, the Friedel-Crafts acylation of veratrole with 2-iodobenzoyl chloride presents a more direct and controlled synthetic strategy.

Chemical Reactivity and Transformation Pathways of 3,4 Dimethoxy 2 Iodobenzophenone

Transformations Involving the Aryl Iodide Moiety

The presence of an iodine atom on one of the aromatic rings makes 3,4-Dimethoxy-2'-iodobenzophenone an excellent substrate for a variety of coupling reactions and the formation of reactive organometallic species.

Carbon-Carbon Bond Forming Reactions

The aryl iodide functionality is particularly amenable to palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl iodide in this compound is an ideal coupling partner. researchgate.net The high reactivity of the carbon-iodine bond allows for efficient coupling under relatively mild conditions. wikipedia.org

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu This reaction is known for its tolerance of a wide range of functional groups and its ability to form biaryl structures. kochi-tech.ac.jpnih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu The choice of solvent and base can be crucial for the reaction's success. harvard.eduresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgyoutube.com The mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. pearson.comlibretexts.org The reaction typically exhibits a high degree of trans selectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orglibretexts.org The reaction is highly valued for its ability to construct aryl-alkyne linkages, which are important structural motifs in many natural products and functional materials. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Key Features
Suzuki Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base Forms biaryl structures, high functional group tolerance. harvard.edukochi-tech.ac.jpnih.gov
Heck Alkene Pd catalyst, Base Forms substituted alkenes, high trans selectivity. wikipedia.orgorganic-chemistry.org
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Forms aryl-alkynes, mild reaction conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods. squarespace.com Nickel catalysts can often couple a broader range of electrophiles and are more earth-abundant and cost-effective. squarespace.com For a substrate like this compound, nickel catalysts can facilitate the coupling of the aryl iodide with various partners, including alkyl halides in cross-electrophile coupling reactions. nih.govorgsyn.org These reactions often proceed through different mechanistic pathways than their palladium counterparts, sometimes involving radical intermediates and different oxidation states of nickel, such as Ni(I) and Ni(III). squarespace.comnih.gov The choice of ligand is critical in these reactions to control reactivity and selectivity. rsc.org

Generation of Organometallic Reagents (e.g., Aryl Lithium and Aryl Magnesium)

The aryl iodide can be converted into highly reactive organometallic reagents, such as aryllithium and arylmagnesium (Grignard) compounds. mnstate.edu

Aryl Lithium Formation: Treatment of the aryl iodide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures results in a lithium-halogen exchange to form the corresponding aryllithium species. This highly nucleophilic reagent can then be reacted with a wide variety of electrophiles to introduce new functional groups.

Aryl Magnesium (Grignard) Formation: The reaction of the aryl iodide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the Grignard reagent. wikipedia.orgadichemistry.com The formation of the Grignard reagent can sometimes be initiated by the addition of a small amount of iodine or by mechanical activation of the magnesium. wikipedia.orgadichemistry.com Grignard reagents are strong nucleophiles and bases that react with a broad spectrum of electrophiles, including aldehydes, ketones, esters, and nitriles. mnstate.eduadichemistry.com

Nucleophilic Substitution Reactions (e.g., Cyanation via Nitrile Formation)

The aryl iodide can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the use of a transition metal catalyst. A notable example is the cyanation reaction to form an aryl nitrile. This transformation can be achieved using various cyanide sources, such as potassium cyanide or sodium cyanide, often in the presence of a copper or palladium catalyst to facilitate the reaction. nih.gov For instance, a study has shown the synthesis of 3,4-dimethoxybenzylcyanide from 3,4-dimethoxybenzylchloride and sodium cyanide. ijcea.orgresearchgate.netijcea.org Photocatalytic methods for cyanation have also been developed, offering milder reaction conditions. nih.gov

Reactions of the Benzophenone (B1666685) Ketone Functionality

The ketone group of the benzophenone core is an electrophilic center that can participate in a variety of nucleophilic addition reactions. These reactions provide a route to modify the central carbonyl group and introduce new functionalities. Common transformations include reduction to a secondary alcohol, reductive amination to form an amine, and addition of organometallic reagents to create tertiary alcohols. For example, the related compound 3,4-dimethoxybenzaldehyde (B141060) can be reduced to 3,4-dimethoxybenzylalcohol using sodium borohydride (B1222165). ijcea.org Furthermore, acylation reactions involving similar benzophenone structures have been reported. researchgate.net

Carbonyl Reduction Pathways

The ketone functional group in this compound is susceptible to reduction, a fundamental transformation that converts the carbonyl into a hydroxyl group, yielding the corresponding diarylmethanol. This reaction involves the addition of a hydride (H⁻) or its equivalent to the electrophilic carbonyl carbon. The choice of reducing agent determines the selectivity and reaction conditions.

Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and would be expected to selectively reduce the ketone without affecting the aryl iodide or the methoxy (B1213986) groups. Lithium aluminum hydride is a much stronger reducing agent and would also readily reduce the ketone; however, it requires anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF).

The general mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent or during an aqueous workup to give the final alcohol product, (3,4-dimethoxyphenyl)(2-iodophenyl)methanol.

Table 1: Common Reagents for Carbonyl Reduction

Reagent Solvent Typical Conditions Product
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH) Room Temperature (3,4-dimethoxyphenyl)(2-iodophenyl)methanol

Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons)

The carbonyl group of this compound can be converted into a carbon-carbon double bond (an alkene) through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for achieving this transformation. masterorganicchemistry.comnumberanalytics.com

Wittig Reaction The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a triphenylphosphonium salt with a strong base. wikipedia.orglibretexts.org The ylide attacks the ketone to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome depends on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org Ketones are generally less reactive than aldehydes in the Wittig reaction. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction is a popular modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions, generated by deprotonating a phosphonate ester with a base like sodium hydride (NaH), are more nucleophilic and generally more reactive than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.com This increased reactivity allows for successful olefination of sterically hindered ketones that may react poorly in a standard Wittig reaction. nrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup. wikipedia.orgalfa-chemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.org

Table 2: Representative Olefination Reactions

Reaction Reagent System Intermediate Typical Product
Wittig Ph₃P⁺-CHR⁻ (Ylide) Oxaphosphetane 1-(2-iodophenyl)-1-(3,4-dimethoxyphenyl)alkene

Condensation and Addition Reactions at the Ketone

The ketone's α-hydrogens are not acidic enough for typical enolate-based reactions due to the electronic nature of the benzophenone system. However, the electrophilic carbonyl carbon can participate in condensation reactions with activated nucleophiles. A prime example is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, which would involve the reaction of this compound with an aldehyde or ketone that possesses acidic α-hydrogens in the presence of a base.

For instance, reaction with an acetophenone (B1666503) derivative in the presence of a base like potassium hydroxide (B78521) would lead to the formation of a chalcone-like structure (an α,β-unsaturated ketone). researchgate.net The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as the nucleophile, attacking the carbonyl carbon of the this compound. The resulting aldol adduct readily dehydrates to form the conjugated system of the chalcone.

Table 3: Example of a Condensation Reaction

Reaction Type Reactants Catalyst Product Type

Reactivity of the Dimethoxyphenyl Ring System

The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the two methoxy groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic than benzene (B151609) itself.

Electrophilic Aromatic Substitution on the Activated Ring

The methoxy groups are ortho, para-directing substituents. uci.edu In the case of the 3,4-dimethoxyphenyl moiety, the positions ortho and para to the methoxy groups are positions 2, 5, and 6. Given that position 1 is substituted by the carbonyl group, the most likely sites for electrophilic aromatic substitution (EAS) are positions 5 and 2, which are ortho to one methoxy group and para to the other, or ortho to both, respectively. Position 6 is also activated but may be slightly less favored.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com These reactions typically require a strong electrophile, often generated in situ using a catalyst. lumenlearning.com The high activation of the ring means that reactions can often proceed under milder conditions than those required for benzene.

Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which can substitute a hydrogen on the ring to introduce a nitro group. lumenlearning.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃ introduces a halogen atom onto the ring. lumenlearning.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). pitt.edu This reaction would add a third carbonyl group to the molecule.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Potential Product Position(s)
Nitration HNO₃, H₂SO₄ NO₂⁺ 5-nitro or 2-nitro
Bromination Br₂, FeBr₃ Br⁺ 5-bromo or 2-bromo

Oxidation and Demethylation Reactions

The methoxy groups on the activated ring are susceptible to oxidative and demethylation reactions.

Oxidation: While the aromatic ring itself is relatively stable, strong oxidizing conditions can lead to degradation. More subtle oxidation can occur at the benzylic position if an alkyl substituent were present. In biological systems, enzymes like cytochrome P450 can hydroxylate activated aromatic rings and perform O-demethylation. nih.gov For example, studies on 3',4'-dimethoxyflavone, a structurally related compound, show that it is a good substrate for CYP1B1, which catalyzes both O-demethylation and ring oxidation. nih.gov

Demethylation: The ether linkages of the methoxy groups can be cleaved to yield hydroxyl groups (phenols). This transformation is commonly achieved using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). google.com The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage by a nucleophile (often the halide from the Lewis acid itself). Selective demethylation of one methoxy group over the other can be challenging and may depend on steric factors and the precise reaction conditions. For example, the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) from its tetramethoxy precursor is achieved using AlCl₃ in toluene. google.comgoogle.com

Table 5: Demethylation of Methoxy Groups

Reagent Solvent Typical Conditions Product
Boron Tribromide (BBr₃) Dichloromethane (B109758) (CH₂Cl₂) Low Temperature (-78 °C to rt) 3,4-Dihydroxy-2'-iodobenzophenone

Derivatization and Analog Development of 3,4 Dimethoxy 2 Iodobenzophenone

Design Principles for Structural Diversification

The design of new analogs based on the 3,4-dimethoxy-2'-iodobenzophenone core is guided by several key principles aimed at systematically exploring the chemical space and optimizing desired properties. These principles often draw from established strategies in medicinal chemistry and materials science.

One fundamental approach is bioisosterism , where functional groups are replaced with others that have similar steric and electronic properties. For instance, the methoxy (B1213986) groups could be substituted with other electron-donating groups like ethoxy or methylthio groups to fine-tune the electronic nature of the aromatic ring. Similarly, the iodine atom can be replaced by other halogens (e.g., bromine, chlorine) or a trifluoromethyl group to modulate lipophilicity and electronic effects.

Structural simplification or rigidification is another key strategy. This can involve removing or altering substituents to create a simpler core structure or introducing cyclic constraints to lock the molecule into a specific conformation. For example, the flexible benzophenone (B1666685) scaffold can be incorporated into more rigid heterocyclic systems. nih.gov

The introduction of pharmacophoric groups known to interact with biological targets is a common strategy in drug discovery. nih.gov For instance, incorporating moieties like thiazole (B1198619) or oxadiazole can lead to compounds with potential anti-inflammatory or antimicrobial activities. nih.gov

Finally, the principle of divergent synthesis allows for the creation of a library of diverse compounds from a common intermediate. sigmaaldrich.com Starting with this compound or a key precursor, a variety of reactions can be employed to introduce a wide range of functional groups and structural motifs.

A summary of these design principles is presented in the table below.

Design PrincipleDescriptionExample Application on this compound
Bioisosterism Replacement of functional groups with others having similar physicochemical properties.Replacing methoxy groups with ethoxy groups; substituting iodine with bromine or a trifluoromethyl group.
Structural Simplification/Rigidification Reducing molecular complexity or introducing conformational constraints.Removal of a methoxy group; cyclization to form a xanthone (B1684191) or thioxanthone.
Pharmacophore Hopping/Hybridization Incorporating known bioactive fragments into the core structure.Attachment of a thiazole or oxadiazole ring to the benzophenone scaffold. nih.gov
Divergent Synthesis Generating a library of compounds from a common starting material.Using the iodine atom for cross-coupling reactions to introduce various aryl or alkyl groups.

Synthetic Routes to Key Analogues and Related Scaffolds

The synthesis of analogs of this compound can be approached through various synthetic strategies, targeting positional isomers, related architectures like chalcones and flavonoids, and more complex heterocyclic systems.

The synthesis of positional isomers such as 3,4-dimethoxy-3'-iodobenzophenone (B1359020) can be achieved through established methods like the Friedel-Crafts acylation. One plausible route involves the reaction of 3-iodobenzoyl chloride with 1,2-dimethoxybenzene (B1683551) (veratrole) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). rsc.orgorgsyn.org

Alternatively, Suzuki-Miyaura cross-coupling reactions offer a versatile approach. For instance, the coupling of a boronic acid derivative of one aromatic ring with a halogenated derivative of the other can form the benzophenone skeleton. researchgate.netlibretexts.org The synthesis of 3,4-dimethoxy-3'-iodobenzophenone could potentially be achieved by coupling 3-iodophenylboronic acid with 3,4-dimethoxybenzoyl chloride.

Chalcones are important precursors for the synthesis of flavonoids and are typically synthesized via the Claisen-Schmidt condensation. nih.gov The synthesis of 3,4-dimethoxy-2'-hydroxychalcone, a key intermediate, is accomplished by the base-catalyzed condensation of 2-hydroxyacetophenone (B1195853) with 3,4-dimethoxybenzaldehyde (B141060). researchgate.net

These chalcones can then be cyclized to form flavanones, which can be further oxidized to flavones. The cyclization of 2'-hydroxychalcones to flavanones can be achieved under acidic conditions or through enzyme-assisted methods. benthamdirect.comrsc.org For example, palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones can lead to either flavones or flavanones depending on the reaction conditions. rsc.org

ReactionReactantsProduct
Claisen-Schmidt Condensation 2-Hydroxyacetophenone, 3,4-Dimethoxybenzaldehyde3,4-Dimethoxy-2'-hydroxychalcone
Chalcone Cyclization 3,4-Dimethoxy-2'-hydroxychalcone2-(3,4-Dimethoxyphenyl)-chroman-4-one (a flavanone) benthamdirect.comrsc.org

The benzophenone scaffold can be elaborated into more complex ring systems. For instance, intramolecular Friedel-Crafts reactions can lead to the formation of fused ring systems like fluorenones. The introduction of functional groups suitable for cyclization is a key step in this process.

Furthermore, the benzophenone core can be used to construct various heterocyclic derivatives. For example, benzophenone derivatives can be converted to oximes, which can then undergo reactions to form nitrogen-containing heterocycles. The reaction of benzophenones with thiosemicarbazide (B42300) followed by cyclization can yield thiazole-containing derivatives. mdpi.com The integration of heterocyclic rings like 1,3,4-oxadiazole (B1194373) and azetidin-2-one (B1220530) at the benzophenone nucleus has also been reported. nih.govresearchgate.net

Strategies for Multi-Functional Compound Assembly

The development of multi-functional compounds from a this compound scaffold can be achieved by leveraging the reactivity of its different components. The iodine atom is particularly useful for this purpose, as it allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby allowing for the assembly of complex molecules with multiple functional domains.

Photo-crosslinkable benzophenone moieties can be incorporated into polymers or other molecules to create "bioglues" that can be used for surface functionalization. rsc.org This strategy involves the use of the benzophenone group to form covalent bonds upon UV irradiation.

Furthermore, the benzophenone unit itself can be part of a larger, multi-component assembly. For instance, benzophenone derivatives have been used as photoinitiators in polymerization reactions. chemicalbook.com By carefully designing the synthetic route, it is possible to create molecules where the this compound core is linked to other functional units, leading to materials with novel optical, electronic, or biological properties.

Computational and Mechanistic Investigations of 3,4 Dimethoxy 2 Iodobenzophenone and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern organic chemistry for elucidating reaction mechanisms, predicting molecular properties, and understanding reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org By choosing an appropriate functional, DFT can quantitatively predict molecular properties with a reasonable computational cost. acs.org In the context of 3,4-Dimethoxy-2'-iodobenzophenone, DFT studies can provide valuable insights into potential reaction pathways, such as intramolecular cyclizations or photochemical reactions.

For instance, in the study of related benzophenone (B1666685) derivatives, DFT has been employed to calculate the energies of reactants, transition states, intermediates, and products, thereby mapping out the potential energy surface of a reaction. A cost-effective method based on DFT calculations and the Fermi golden rule has been reported for predicting electronic-transition rate constants from the excited states of molecules. acs.org This approach has been successfully applied to determine the excited-state decay mechanism of photoexcited benzophenone. acs.org

DFT calculations can also be used to explore the feasibility of various reaction pathways. For example, in the photochemical dimerization of methyl 3-(2-furyl)acrylate, DFT calculations showed that benzophenone could act as a photosensitizer, populating the first excited triplet state of the substrate. nih.gov This highlights how DFT can be used to understand the role of additives and catalysts in a reaction.

A theoretical study on the [3 + 2] cycloaddition reactions between ethyl vinyl ether and substituted α-alkoxynitrones utilized the conceptual density functional theory (CDFT) method at the B3LYP/6–31++G(d,p) computational level to study the regioselectivity of the reaction. researchgate.net Such an approach could be applied to predict the regioselectivity of reactions involving the carbonyl group or the aromatic rings of this compound.

The following table provides a hypothetical comparison of DFT functionals that could be used for studying reactions of this compound, based on findings from studies on similar molecules.

DFT FunctionalBasis SetKey Strengths in Reactivity StudiesPotential Application for this compound
B3LYP 6-311G**Widely used for geometry optimizations and vibrational frequency calculations. acs.orgPredicting the ground state geometry and vibrational spectra.
M06-2X 6-31++G(d,p)Good for studying non-covalent interactions and thermochemistry.Investigating intramolecular interactions and reaction energetics.
ωB97X-D def2-TZVPIncludes empirical dispersion corrections, important for larger systems.Modeling reactions in solution and including solvent effects.
CAM-B3LYP aug-cc-pVTZSuitable for studying charge-transfer excitations and long-range interactions.Investigating photochemical properties and excited states.

The characterization of transient species like transition states and intermediates is fundamental to understanding a reaction mechanism. While no specific studies on the Wittig reaction of this compound are available, the principles of characterizing intermediates in related reactions can be applied.

In the photochemistry of benzophenone, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy has been used to observe and characterize the neutral triplet state. acs.org DFT calculations are then used to aid in the interpretation of the experimental spectra. acs.org For this compound, similar techniques could be employed to study the triplet state and any subsequent radical intermediates formed upon photochemical excitation.

In transition-metal-catalyzed reactions, which are plausible given the presence of the iodo-substituent, intermediates such as oxidative addition complexes can be characterized. Mechanistic studies of transition-metal-catalyzed [2 + 2 + 2] cycloaddition reactions have provided a thorough overview of the key mechanistic aspects that influence reactivity and selectivity. nih.gov

The following table outlines hypothetical intermediates that could be formed in reactions of this compound and the computational parameters that could be used to characterize them.

Potential ReactionHypothetical IntermediateComputational Method for CharacterizationKey Characterization Parameters
Photochemical Reaction Triplet BiradicalTD-DFT (e.g., (U)B3LYP/6-311G**)Spin density distribution, geometry, vibrational frequencies. acs.org
Palladium-Catalyzed Intramolecular Cyclization Oxidative Addition Complex (Pd-II)DFT (e.g., M06-2X/def2-TZVP)Geometry of the complex, Pd-C and Pd-I bond lengths, binding energy.
Wittig Reaction Betaine or OxaphosphetaneDFT (e.g., B3LYP/6-31G(d))Geometry of the intermediate, P-O and C-C bond lengths, relative energies.
Nucleophilic Addition to Carbonyl Tetrahedral IntermediateDFT (e.g., B3LYP/6-31+G(d,p)) with implicit solvent modelGeometry of the intermediate, charge distribution, stability relative to reactants.

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves determining the sequence of elementary steps through which reactants are converted into products. This includes distinguishing between different possible pathways and understanding the factors that control the reaction's outcome.

A fundamental question in many reaction mechanisms is whether multiple bond-forming and bond-breaking events occur in a single, concerted step or in a sequence of discrete, stepwise events. researchgate.net A stepwise reaction involves one or more intermediates, while a concerted reaction proceeds through a single transition state. acs.org

Computational chemistry can be a powerful tool to distinguish between these possibilities. For example, in dehydro-Diels-Alder reactions, CCSD(T)//M05-2X calculations have been used to explore both concerted and stepwise diradical routes, with the concerted pathway being energetically favored in many cases. nih.gov For a potential intramolecular reaction of this compound, such as a Heck-type cyclization to form a fluorenone derivative, DFT calculations could be used to locate the transition states for both a concerted and a stepwise pathway and compare their activation energies.

Isotope effects can also provide experimental evidence to distinguish between concerted and stepwise mechanisms. While no specific studies on this compound are available, the principles have been demonstrated in other systems.

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The two methoxy (B1213986) groups on one aromatic ring are electron-donating through resonance, increasing the electron density of that ring and potentially influencing the reactivity of the carbonyl group. The iodine atom on the other ring is electron-withdrawing inductively but can also act as a leaving group in transition-metal-catalyzed cross-coupling reactions.

Systematic studies on the role of substituents in the bay-bridging cycloheptatriene (B165957) ring formation around a tribenzotriquinacene core found that the electronic effect of the substituents was the predominant factor controlling the ease of the cyclization reaction. nih.gov The steric effect of methoxy groups in the bay regions was also significant. nih.gov In the case of this compound, the bulky iodine atom at the 2'-position introduces significant steric hindrance, which could disfavor reactions that require a nucleophile to approach the carbonyl carbon from that side. This steric hindrance could also influence the conformational preferences of the molecule.

In a study on the competition between bimolecular substitution (SN2) and elimination (E2) reactions, it was found that in SN2 reactions, the attacking species experiences a direct steric clash with the electrophilic skeleton, whereas E2 reactions proceed with a more local and subtle clash against a significantly less bulky hydrogen atom. mdpi.com This highlights the importance of steric factors in determining reaction pathways.

The following table summarizes the expected electronic and steric effects of the substituents in this compound on its reactivity.

SubstituentPositionElectronic EffectSteric EffectPredicted Influence on Reactivity
3,4-Dimethoxy Phenyl ring attached to carbonylElectron-donating (resonance)ModerateIncreases electron density on the ring and may activate it towards electrophilic substitution. May slightly decrease the electrophilicity of the carbonyl carbon.
2'-Iodo Phenyl ringElectron-withdrawing (inductive)SignificantThe bulky iodine atom can hinder nucleophilic attack at the carbonyl carbon and influence the conformation. The C-I bond provides a site for oxidative addition in transition-metal catalysis.

Spectroscopic Techniques in Mechanistic Elucidation

Spectroscopic techniques are vital for the direct observation and characterization of reactive intermediates, which provides strong evidence for a proposed reaction mechanism.

In the study of benzophenone photochemistry, ultrafast pump-probe experiments have been used to obtain transient absorption spectra, allowing for the observation of both the singlet and triplet excited states. bgsu.edu The S1 state of benzophenone absorbs at approximately 570 nm, while the T1 state absorbs at 530 nm. bgsu.edu Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy has also been a powerful tool for obtaining structural information about short-lived intermediates in benzophenone reactions. acs.org

For this compound, similar time-resolved spectroscopic techniques could be used to study its photochemical reactions. For instance, upon irradiation, it is expected to form a triplet excited state. The presence of the heavy iodine atom would likely enhance the rate of intersystem crossing to the triplet state. Subsequent reactions of this triplet state, such as intramolecular hydrogen abstraction or reactions with other molecules, could be monitored.

Furthermore, techniques like UV-visible spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance of reactants and the appearance of products or intermediates. chemrevlett.com In a study of benzophenone derivatives as photoinitiators, the photochemical mechanism was investigated using photolysis, cycle voltammetry, and electron spin resonance (ESR) spectroscopy. mdpi.com These techniques could be applied to understand the redox properties and radical-forming capabilities of this compound.

Application of NMR and UV-Vis Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-invasive techniques widely employed for real-time monitoring of chemical reactions. They allow for the tracking of reactant consumption, intermediate formation, and product generation, providing crucial kinetic and mechanistic insights.

NMR Spectroscopy in Reaction Monitoring

NMR spectroscopy is a primary tool for the in-situ analysis of reaction mixtures, offering quantitative data without the need for calibration. researchgate.net By monitoring the changes in the chemical shifts and signal intensities of specific protons or carbon atoms, chemists can follow the progress of a reaction over time. For instance, in the synthesis of benzophenone derivatives, ¹H NMR can be used to observe the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

While no specific NMR monitoring data for the synthesis or subsequent reactions of this compound are available, studies on similar compounds, such as the synthesis of various substituted benzophenones, report the use of NMR for product characterization. chemcd.com For example, in a typical synthesis, the appearance of characteristic aromatic proton signals and the integration of methoxy group signals would confirm the formation of the benzophenone core.

UV-Vis Spectroscopy for Kinetic Analysis

UV-Vis spectroscopy is particularly useful for monitoring reactions involving chromophores, which absorb light in the UV-visible range. The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law), allowing for the determination of reaction rates and orders. nih.gov

In the context of this compound, which possesses aromatic rings and a carbonyl group, it is expected to have a distinct UV-Vis spectrum. Any reaction that alters this chromophoric system, such as a substitution or coupling reaction, would lead to a change in the UV-Vis spectrum, which could be monitored to determine the reaction kinetics. For example, studies on the degradation of other aromatic compounds have successfully used UV-Vis spectroscopy to monitor the reaction progress and determine kinetic parameters. nih.govchemicalbook.com However, specific kinetic studies using UV-Vis spectroscopy for reactions involving this compound have not been reported.

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is an indispensable analytical technique for identifying reaction products, byproducts, and intermediates, thereby providing critical information for understanding reaction mechanisms. It measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions.

In the synthesis of this compound, mass spectrometry would be used to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula.

Furthermore, in subsequent reactions of this compound, such as cross-coupling reactions where the iodine atom is replaced, MS would be crucial for identifying the new product. Tandem mass spectrometry (MS/MS) could be employed to fragment the product ion, providing structural information and confirming the site of the new bond. While the literature contains examples of using mass spectrometry to study the mechanisms of various chemical reactions, including those involving benzophenone-related structures, specific mass spectrometric analyses of reactions of this compound are not documented. ijcea.org

A computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related precursor highlights the complexity of reaction mechanisms that can be elucidated with the aid of theoretical calculations, which often complement experimental mass spectrometry data. masterorganicchemistry.commnstate.edunih.gov Such studies provide insights into reaction pathways, transition states, and the energetics of different steps. However, a similar detailed investigation for this compound is not available.

Prospective Research Applications of 3,4 Dimethoxy 2 Iodobenzophenone

Strategic Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, intermediates are the crucial stepping stones for constructing more complex and often high-value molecules. 3,4-Dimethoxy-2'-iodobenzophenone serves as a key intermediate due to the reactivity of its iodine substituent. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of intricate molecular architectures that are otherwise difficult to access. The dimethoxy groups can also influence the reactivity and solubility of the molecule and its derivatives.

Precursors for Molecular Probes in Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The structure of this compound makes it an ideal scaffold for creating such probes.

The presence of an iodine atom on the benzophenone (B1666685) structure is of particular interest for radiosynthesis. The stable iodine can be replaced with a radioactive isotope, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), which are gamma-emitting radionuclides used in Single Photon Emission Computed Tomography (SPECT) imaging. SPECT is a powerful non-invasive diagnostic technique that allows for the visualization of the distribution of a radiolabeled molecule within the body. By attaching this iodinated benzophenone core to a biologically active molecule that targets specific tissues or cellular components, researchers can develop novel SPECT imaging agents to study diseases at the molecular level. The design of such agents often involves a modular synthesis approach where the targeting moiety and the radiolabeling precursor are combined. nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. nih.gov Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders. nih.gov Consequently, developing ligands that can selectively target and modulate these receptors is a major goal in neuroscience and drug discovery. The dimethoxy-phenyl moiety is a common feature in many known neuroreceptor ligands. The this compound structure can be used as a starting point to synthesize novel NMDA receptor analogs. The iodinated ring can be chemically modified to introduce different functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific NMDA receptor subtypes. nih.govnih.gov

Advanced Organic Materials Science

The properties of this compound also lend themselves to applications in materials science, particularly in the creation of functional organic materials.

The bifunctional nature of this compound (with reactive sites at the iodo-substituted ring and potentially at the aromatic rings) allows it to be used as a monomer or a cross-linking agent in the synthesis of novel polymeric systems. Through polymerization reactions, this compound can be incorporated into polymer backbones or as pendant groups. The resulting polymers could exhibit unique optical, electronic, or thermal properties derived from the benzophenone and substituted aromatic units, making them candidates for applications in specialty plastics, resins, or conductive polymers.

Benzophenone itself is a well-known photoinitiator, a molecule that absorbs light and initiates a chemical reaction, such as polymerization. This property is widely used in UV-curing inks, adhesives, and coatings. The substituted structure of this compound suggests its hypothetical use in creating specialized functional coatings. The dimethoxy groups and the iodine atom could modify the absorption spectrum and the photochemical reactivity of the benzophenone core, potentially leading to photoinitiators with tailored properties for specific applications. For instance, these modifications could enhance efficiency at different wavelengths of light or improve compatibility with other components in a coating formulation.

Future Directions and Unexplored Research Avenues

The research potential of this compound is largely untapped. Future research could focus on:

Optimization of its synthesis: Developing a high-yielding and environmentally friendly synthesis would be a crucial first step.

Exploration of its reactivity: A systematic study of its reactivity in various organic reactions would expand its utility as a synthetic building block.

Biological evaluation: Screening this compound and its derivatives for a wide range of biological activities could lead to the discovery of new therapeutic leads. nih.gov

Materials science applications: The unique electronic and photophysical properties of this compound could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving regioselective iodination in 3,4-Dimethoxy-2'-iodobenzophenone?

  • Methodological Answer : Regioselective iodination can be optimized using directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) under controlled conditions. For EAS, iodine monochloride (ICl) in acetic acid at 0–5°C minimizes polyiodination. Monitoring reaction progress via TLC (hexane/EtOAc, 3:1) and quenching with sodium thiosulfate ensures selectivity . The methoxy groups at positions 3 and 4 direct iodination to the 2' position via steric and electronic effects .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Expect aromatic protons as doublets (δ 6.8–7.5 ppm) with methoxy singlets (δ 3.8–3.9 ppm). Coupling constants (J = 8–10 Hz) confirm substituent positions.
  • 13C NMR : The iodine-bearing carbon appears at ~95 ppm (C-I), while carbonyl (C=O) resonates near 195 ppm .
  • HRMS : Molecular ion peak at m/z 368.1664 (C15H13IO3) confirms molecular weight. Isotopic patterns (due to iodine) validate purity .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Methodological Answer : Use silica gel chromatography with gradients of hexane/ethyl acetate (8:1 to 4:1) to separate iodinated byproducts. For polar impurities, switch to dichloromethane/methanol (99:1). Recrystallization in ethanol/water (70:30) at −20°C yields high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How do competing electronic effects (methoxy vs. iodine) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Methoxy groups are electron-donating (+M effect), activating the ring for electrophilic substitution, while iodine exerts a −I effect, deactivating the ring. In Suzuki-Miyaura coupling, the iodine atom serves as a directing group, enabling palladium-catalyzed cross-coupling at the 2' position. Use Pd(PPh3)4 with arylboronic acids in THF/Na2CO3 (80°C, 12 h) to achieve >75% yield. Monitor competing deiodination via GC-MS .

Q. What crystallographic techniques resolve challenges in confirming the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K resolves iodine’s heavy-atom effects. Refinement with SHELXTL software reveals bond angles (C-I-C ≈ 120°) and torsional strain between methoxy groups. Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate dihedral angles .

Q. How can conflicting UV-Vis and fluorescence data for this compound be reconciled?

  • Methodological Answer : Discrepancies arise from solvent polarity and iodine’s heavy-atom effect. In nonpolar solvents (hexane), λmax ≈ 290 nm (π→π* transition), while polar solvents (MeOH) induce redshift (λmax ≈ 305 nm) due to solvatochromism. Fluorescence quenching in iodinated derivatives is attributed to enhanced spin-orbit coupling—use time-resolved fluorescence to quantify triplet-state formation .

Q. What computational approaches predict the degradation pathways of this compound under thermal stress?

  • Methodological Answer : Molecular dynamics (MD) simulations (Amber force field) at 298–500 K identify bond dissociation energies. The C-I bond cleaves preferentially (Ea ≈ 45 kcal/mol), forming a benzophenone radical. Validate via thermogravimetric analysis (TGA) and GC-MS of pyrolyzed samples .

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